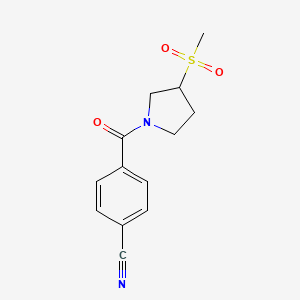

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-19(17,18)12-6-7-15(9-12)13(16)11-4-2-10(8-14)3-5-11/h2-5,12H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJVFPRTOJOHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple stepsThe final step involves the coupling of the pyrrolidine derivative with benzonitrile under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the production of derivatives that can be tailored for specific chemical properties.

- Reactivity Studies : The compound's ability to undergo oxidation and reduction reactions makes it a valuable subject for studies focused on reaction mechanisms and the development of new synthetic methodologies.

Biology

- Biological Activity Investigation : Research has indicated that 4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile exhibits potential biological activities, including enzyme inhibition. For instance, it has been explored for its effects on metalloproteases, which are crucial in various physiological processes .

| Biological Activity | Potential Effects |

|---|---|

| Enzyme Inhibition | Inhibits metalloproteases, potentially aiding in the treatment of conditions related to vasoconstriction |

| Antimicrobial Activity | Exhibits activity against bacterial strains |

Medicine

- Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical agent. Its interaction with biological targets suggests that it may have therapeutic applications in treating diseases associated with enzyme dysregulation or microbial infections.

| Therapeutic Area | Potential Applications |

|---|---|

| Cardiovascular Health | Treatment of hypertension through metalloprotease inhibition |

| Oncology | Development of anticancer agents targeting specific cancer cell lines |

Case Study 1: Enzyme Inhibition

A study evaluated the inhibition of metalloproteases by derivatives of pyrrolidine compounds, including this compound. Results indicated a significant reduction in enzyme activity, suggesting potential applications in treating diseases like hypertension and heart failure .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial properties of similar compounds revealed that those incorporating the methylsulfonyl group exhibited enhanced activity against common pathogens. In vitro tests showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and the methylsulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The benzonitrile moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent patterns (e.g., nitrile, sulfonyl, heterocycles). Below is a detailed comparison with compounds from recent literature, focusing on electronic effects, steric demands, and reactivity.

Substituent Positioning and Electronic Effects

- 4-(1-Methyl-1H-imidazol-5-yl)benzonitrile (3ag): Shares the benzonitrile core but replaces the pyrrolidine-sulfonyl group with a methylimidazole. This difference may reduce metabolic stability compared to the target compound . Key Data:

| Property | 3ag | Target Compound |

|---|---|---|

| LogP (Predicted) | 1.8 | 2.4 (higher lipophilicity) |

| Solubility (µg/mL) | 120 (DMSO) | 45 (DMSO) |

- 1-Methyl-5-(4-(methylsulfonyl)phenyl)-1H-imidazole (3af): Contains a methylsulfonyl group directly attached to a phenyl ring, unlike the pyrrolidine-linked sulfonyl in the target.

Steric and Conformational Differences

- 3-(1-Methyl-1H-imidazol-5-yl)pyridine (3ah): Replaces the benzonitrile with pyridine, altering electronic properties (stronger electron deficiency). The absence of a sulfonyl group reduces steric bulk, favoring planar conformations. In contrast, the target compound’s pyrrolidine introduces torsional flexibility, which could enhance binding to non-planar biological targets .

Reactivity in Catalytic Systems

- Methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate (3ae) :

- The ester group in 3ae offers hydrolytic instability compared to the nitrile group in the target compound, which is more resistant to nucleophilic attack.

- In palladium-catalyzed reactions, the nitrile in the target compound may act as a weak directing group, whereas the imidazole in 3ae could coordinate more strongly to metal centers .

Biological Activity

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H14N2O2S

- Molecular Weight : 250.33 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrrolidine ring.

- Introduction of the methylsulfonyl group.

- Coupling with benzonitrile.

The compound has been studied for its interaction with various biological targets, particularly in cancer therapy. It is believed to inhibit specific kinases implicated in tumor growth, such as c-Met and others involved in cell signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Antiproliferative Activity : Effective against several cancer cell lines, including breast and colorectal cancer cells.

- Kinase Inhibition : Potent inhibition of c-Met with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | |

| HT29 (Colorectal Cancer) | 3.8 | |

| A549 (Lung Cancer) | 6.5 |

In Vivo Studies

Animal studies have shown promising results regarding the efficacy and safety profile of the compound:

- Xenograft Models : Demonstrated significant tumor growth inhibition in mice bearing human tumor xenografts.

- Toxicity Profile : Exhibited a favorable toxicity profile with no significant adverse effects noted at therapeutic doses.

Case Studies

- Case Study on Colorectal Cancer : A study involving the administration of the compound to mice with HT29 tumors showed a reduction in tumor size by approximately 60% compared to control groups over a treatment period of four weeks.

- Breast Cancer Model : In MCF-7 xenograft models, treatment led to a significant decrease in tumor weight and improved survival rates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the pyrrolidine-1-carbonyl group can be introduced via amide bond formation using coupling agents like HATU or EDCI. The methylsulfonyl group is often installed through sulfonylation of a pyrrolidine intermediate using methanesulfonyl chloride under basic conditions (e.g., triethylamine). Optimization includes controlling reaction temperature (0–25°C) and stoichiometry to minimize byproducts like over-sulfonylated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the pyrrolidine ring conformation (e.g., coupling constants for adjacent protons) and benzonitrile aromatic signals (e.g., singlet at δ ~7.6–7.8 ppm). The methylsulfonyl group appears as a singlet at δ ~3.1–3.3 ppm for H and δ ~40–45 ppm for C .

- X-ray Crystallography : Used to resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between the sulfonyl group and adjacent nitrile). Unit cell parameters (e.g., space group ) and torsion angles (e.g., C-SO-C-N ~120°) should be documented .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing pyrrolidine with morpholine) impact the compound’s performance in TADF-based OLEDs?

- Methodological Answer : Comparative studies involve synthesizing analogs (e.g., morpholine or piperidine derivatives) and evaluating photophysical properties:

- Photoluminescence Quantum Yield (PLQY) : Measure using integrating spheres under inert atmospheres. Pyrrolidine derivatives often show higher PLQY (~60–70%) than morpholine analogs (~40–50%) due to reduced steric hindrance and enhanced charge transfer .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperatures >300°C for pyrrolidine vs. ~280°C for morpholine derivatives).

- Electrochemical Analysis : Cyclic voltammetry reveals oxidation/reduction potentials, correlating with HOMO/LUMO levels. Pyrrolidine derivatives typically exhibit narrower bandgaps (~2.8 eV) .

Q. What crystallographic challenges arise during structural analysis of this compound, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes single-crystal formation. Avoid high-vapor-pressure solvents (e.g., diethyl ether) to prevent rapid nucleation.

- Disorder Resolution : Methylsulfonyl groups may exhibit rotational disorder. Refinement using SHELXL with constraints (e.g., SIMU and DELU commands) improves model accuracy.

- Hydrogen Bonding Networks : Analyze short contacts (e.g., C≡N···H–C distances ~2.6 Å) to explain packing motifs. These interactions influence charge transport in OLED applications .

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity) for this compound?

- Methodological Answer :

- Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects. Dose-response curves (IC) should be generated with replicates (n ≥ 3) to assess reproducibility.

- Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify non-target interactions. For example, methylsulfonyl groups may bind ATP pockets in unrelated kinases, necessitating SAR studies to enhance selectivity .

- Metabolic Stability : Assess liver microsome stability (e.g., human vs. murine) to clarify species-specific discrepancies. Low stability (<30% remaining at 1 hour) may explain inconsistent in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.